1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The compound "1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde" is not directly mentioned in the provided papers, but the papers discuss related compounds with similar structural motifs, such as pyrazole carbaldehydes with chloro and methyl substituents. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves the use of Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into heterocyclic compounds. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this reagent, indicating that a similar approach might be applicable for synthesizing the compound of interest .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the crystal structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This technique revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, suggesting that the compound of interest might exhibit a similar planarity between its aldehyde group and the pyrrole ring .
Chemical Reactions Analysis
The reactivity of these compounds with amines has been studied, showing that different products can be obtained depending on the nature of the substituents on the pyrazole ring. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a nucleophilic substitution product, while with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a condensation followed by hydrolysis occurs. This indicates that the compound of interest may also undergo similar reactions with amines, leading to a variety of potential products .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and space group parameters are crucial for understanding the intermolecular interactions and stability of these compounds. The chemical properties, including the presence of hydrogen bonds and electronic polarization, are also significant as they influence the reactivity and potential applications of the compounds. For example, the presence of directionally specific C–H···O interactions and intramolecular N-H...N or N-H...O hydrogen bonds can affect the solubility and crystallization behavior of these compounds .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : A study detailed the synthesis of a related compound, highlighting its potential as a versatile intermediate for producing new derivatives. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, providing insights into its molecular geometry and potential reactivity patterns (Cunjin Xu & Yan-Qin Shi, 2011).
Regioselectivity in Reactions : Research on polyfunctionalised pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, has demonstrated selective reactions with nucleophiles, suggesting applications in targeted synthesis strategies (A. Zaytsev et al., 2005).
Material Science and Magnetic Properties
- Single Molecule Magnets : A study utilized a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the synthesis of a {Mn(III)25} barrel-like cluster. This compound exhibited single-molecule magnetic behavior, indicating its potential for applications in data storage or quantum computing (Dimosthenis P. Giannopoulos et al., 2014).
Molecular Design and Biological Applications
- Antimicrobial Schiff Bases : A study on chitosan Schiff bases, incorporating heteroaryl pyrazole derivatives, revealed significant antimicrobial activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (A. Hamed et al., 2020).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. It would also include any safety precautions that should be taken when handling the compound.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, potential applications, and areas of interest for future investigation.
Please note that the availability and depth of information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde”, some of this information may not be available. It’s always a good idea to consult multiple sources and speak with a knowledgeable professional when conducting research on a specific compound.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-4-5-10(7-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIXYQSMZDJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391463 |
Source
|
Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
142044-91-5 |
Source
|
Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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